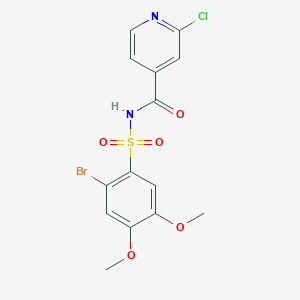

![molecular formula C18H12ClN3O3S B2361262 3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 865285-92-3](/img/structure/B2361262.png)

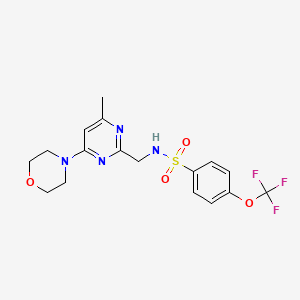

3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

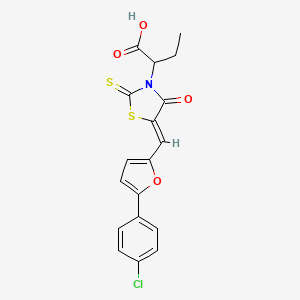

The compound “3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzo[b]thiophene moiety, which is a type of heterocyclic compound containing a fused benzene and thiophene ring . The molecule also contains a 1,3,4-oxadiazole ring, which is a type of heterocycle containing an oxygen atom, two nitrogen atoms, and two carbon atoms . The presence of a carboxamide group (-CONH2) and a methoxy group (-OCH3) can also be inferred from the name of the compound.

科学的研究の応用

Antimicrobial Activity

The thiophene moiety is known for its antimicrobial properties. Compounds containing the thiophene ring have been reported to exhibit significant activity against a variety of bacterial strains. The presence of the oxadiazole ring in the compound can further enhance these properties, as oxadiazoles are recognized for their biological activities, including antimicrobial action .

Anti-inflammatory Properties

Thiophene derivatives have been identified as potent anti-inflammatory agents. The methoxyphenyl group attached to the oxadiazole ring could potentially interact with biological targets involved in the inflammatory process, offering a pathway for the development of new anti-inflammatory drugs .

Cancer Research

The structural complexity of this compound, with its benzothiophene and oxadiazole rings, may interact with various enzymes and receptors in cancer cells. This interaction could lead to the inhibition of cancer cell growth and proliferation, making it a valuable agent for cancer research .

Material Science Applications

Benzothiophene derivatives are of interest in material science for the development of organic semiconductors. The electronic properties of the compound could be harnessed for use in organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development. The compound’s structure suggests potential for kinase inhibition, which could be explored for therapeutic applications in diseases where kinase activity is dysregulated .

Serine Synthesis Pathway Research

The compound could serve as an inhibitor in the serine synthesis pathway, which is crucial for biomass production in cancer cells. By inhibiting enzymes like 3-phosphoglycerate dehydrogenase (PHGDH), it could be used to study metabolic pathways in cancer research .

作用機序

Target of Action

The primary targets of the compound are yet to be identified. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological target and its role are still under investigation.

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. For instance, 3-Phosphoglycerate dehydrogenase (PHGDH) has been identified as a target in cancer therapy, diverting glycolytic flux into serine synthesis .

特性

IUPAC Name |

3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O3S/c1-24-12-8-4-2-6-10(12)17-21-22-18(25-17)20-16(23)15-14(19)11-7-3-5-9-13(11)26-15/h2-9H,1H3,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMOHFUTMVFHPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

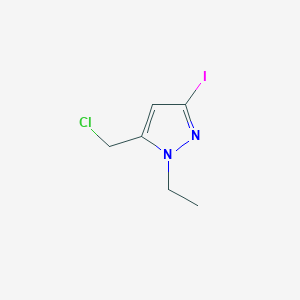

![3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2361184.png)

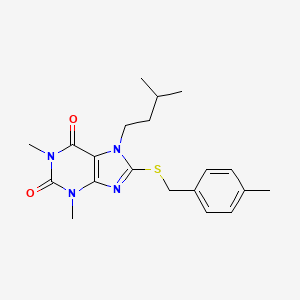

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2361188.png)

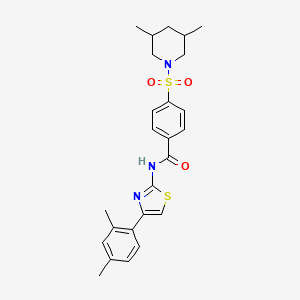

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361196.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)

![1-(10-Ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone](/img/structure/B2361200.png)